molecular formula C7H4FO2- B1230327 3-Fluorobenzoate CAS No. 2365-28-8

3-Fluorobenzoate

Cat. No.: B1230327
CAS No.: 2365-28-8
M. Wt: 139.1 g/mol
InChI Key: MXNBDFWNYRNIBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzoate is a fluorobenzoate. It derives from a benzoate. It is a conjugate base of a 3-fluorobenzoic acid.

Scientific Research Applications

Alzheimer's Disease Treatment

3-Fluorobenzoate has been studied in the context of Alzheimer's disease treatment. Tetrahydroacridine derivatives with a 3-fluorobenzoic acid moiety were synthesized and evaluated as inhibitors of cholinesterases and the aggregation of β-amyloid. These compounds showed promising results as potential agents for Alzheimer's disease treatment (Czarnecka et al., 2017).

Biodegradation Studies

Research has been conducted on the biodegradation of this compound. A study demonstrated that this compound was not transformed by phenol-degrading cultures but facilitated the detection of the formation of other compounds from phenol (Londry & Fedorak, 1993). Additionally, an anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues was explored (Genthner, Townsend & Chapman, 1989).

Microbial Degradation

The microbial degradation of this compound by specific bacterial strains, such as Sphingomonas sp., has been investigated. This research helps to understand the steps involved in the biodegradation of this compound (Boersma et al., 2004).

Environmental and Soil Science

This compound has been used in environmental and soil science studies. For instance, its transport properties and interactions with soil components have been evaluated, providing insights into its behavior in environmental systems (Seaman, 1998).

Chemical Synthesis and Pharmaceuticals

This compound is involved in the synthesis of various pharmaceutical compounds. For example, it plays a role in the organocatalytic asymmetric Mannich addition in the construction of tetrasubstituted C‒F stereocenters, important in medicinal chemistry (Li, Lin & Du, 2019).

Spectroscopic Studies

The adsorption of 3-fluorobenzoic acid on gold electrodes has been studied using IR and UV–visible spectroscopy. This research is significant in understanding the interactions of this compound at the molecular level (Ikezawa & Nagai, 2010).

Antifungal Activities

Some derivatives of this compound, such as 6-fluoro-4-quinazolinol, have been found to possess significant antifungal activities, which is important for the development of new antifungal drugs (Xu et al., 2007).

Properties

IUPAC Name

3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNBDFWNYRNIBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FO2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178323
Record name Benzoic acid, 3-fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-28-8
Record name Benzoic acid, 3-fluoro-, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzoate
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3-Fluorobenzoate
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3-Fluorobenzoate
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Reactant of Route 6
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